molecular formula C15H15NO4S B5598721 Ethyl 2-(2-furylcarbonylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carb oxylate

Ethyl 2-(2-furylcarbonylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carb oxylate

Cat. No.: B5598721
M. Wt: 305.4 g/mol
InChI Key: LKVXCHNPJYWKHN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-furylcarbonylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 2-(2-furylcarbonylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-furylcarbonylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-furylcarbonylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as enzyme inhibitors by binding to the active site of enzymes and blocking their activity . They can also interact with cellular receptors and modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Ethyl 2-(2-furylcarbonylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(furan-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-2-19-15(18)12-9-5-3-7-11(9)21-14(12)16-13(17)10-6-4-8-20-10/h4,6,8H,2-3,5,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVXCHNPJYWKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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